2-Methylpropene-d8

Mass Spectrometry Quantitative Analysis Internal Standard

Quantitative MS analysis of isobutene in complex matrices demands an internal standard that co-elutes with the analyte yet remains spectrally distinct. 2-Methylpropene-d8 (CAS 20762-54-3) meets this need: its M+8 mass shift (64 Da vs. 56 Da) and 99 atom % D enrichment eliminate cross-interference in SIM/MRM modes, while near-identical physicochemical properties ensure matched extraction recovery and ionization efficiency. • M+8 mass shift enables interference-free quantification in environmental VOC, petrochemical, and combustion analyses • Absence of ¹H NMR signals makes it a powerful probe for catalytic mechanism studies • Supplied as research-grade gas with verified isotopic and chemical purity

Molecular Formula C4H8
Molecular Weight 64.16 g/mol
Cat. No. B1645417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylpropene-d8
Molecular FormulaC4H8
Molecular Weight64.16 g/mol
Structural Identifiers
SMILESCC(=C)C
InChIInChI=1S/C4H8/c1-4(2)3/h1H2,2-3H3/i1D2,2D3,3D3
InChIKeyVQTUBCCKSQIDNK-MGGKGRBPSA-N
Commercial & Availability
Standard Pack Sizes1 g / 0.25 l / 250 ml / 0.5 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylpropene-d8 Specifications & Purity


2-Methylpropene-d8 (CAS 20762-54-3), also known as isobutene-d8 or isobutylene-d8, is the fully deuterated isotopologue of isobutene in which all eight hydrogen atoms are replaced by deuterium (²H), with the molecular formula C₄D₈ and a molecular weight of 64.16 g/mol . As a stable isotope-labeled analog, its core value derives from the M+8 mass shift (64 Da vs. 56 Da for unlabeled isobutene) and the near-complete absence of proton signals in ¹H NMR spectroscopy . Commercial specifications for this compound typically define isotopic enrichment at ≥98–99 atom % D and chemical purity at ≥99%, establishing the critical quality parameters that directly determine its utility in analytical and mechanistic applications .

Fully deuterated isobutene isotopologue (C₄D₈)
M+8 mass shift for MS internal standard workflows
Near-zero ¹H NMR background for reaction monitoring

Why Alternatives Cannot Replace 2-Methylpropene-d8


Isotopically labeled internal standards are the accepted gold standard for quantitative mass spectrometry because they co-elute with the analyte and exhibit nearly identical extraction recovery and ionization efficiency, thereby correcting for matrix effects and instrumental variability [1]. However, deuterium-labeled compounds are not universally interchangeable: they can exhibit unexpected chromatographic retention time shifts and altered extraction recoveries compared to the unlabeled analyte or alternative isotopologues [2]. Therefore, the selection of a fully deuterated analog such as 2-methylpropene-d8 is not a trivial substitution but a deliberate choice based on its specific M+8 mass shift and isotopic enrichment level, which directly influence the limits of detection, quantification accuracy, and freedom from spectral interference in a given analytical method.

Deuterium-labeled isotopologues may exhibit retention time shifts vs. unlabeled analyte, affecting co-elution.
Extraction recovery differences between deuterated and unlabeled forms can bias quantification without method validation.
Isotopic enrichment level directly influences spectral interference and LOD/LOQ; lower enrichment may not match application needs.

2-Methylpropene-d8 Comparative Evidence


Mass Shift & Isotopic Enrichment

The fundamental differentiator of 2-methylpropene-d8 from its unlabeled counterpart (C₄H₈) is the M+8 mass shift, which enables unambiguous mass spectrometric discrimination between the analyte and the internal standard. This compound is commercially supplied with an isotopic enrichment specification of 99 atom % D, defining the maximum residual protium content that could contribute to spectral interference .

Mass Shift & Enrichment
Class-level inference
M+8 mass shift; 64.16 g/mol vs. 56.11 g/mol; isotopic enrichment 99 atom % D
Supports MS internal standard selection with minimal ion suppression.
Specification review; class-level inference.
Mass Spectrometry Quantitative Analysis Internal Standard

Kinetic Isotope Effect on Hydrogen Abstraction

In a high-temperature shock tube study (830–1289 K, ~1.5 atm) investigating the reaction of isobutene with OH radicals, the use of isobutene-d8 alongside isobutene-1-d2 and isobutene-3-d6 enabled the direct quantification of site-specific hydrogen abstraction rates. The derived Arrhenius parameters for D-abstraction from the allylic site of isobutene-d8 were k₃,ᴅ = 4.42×10⁶ (T/K)¹.⁸ exp(−361.7 K/T), compared to k₃,ᴴ = 6.98×10⁶ (T/K)¹.⁷⁷ exp(−136.6 K/T) for H-abstraction from unlabeled isobutene [1].

H-Abstraction Rate Coefficient
Head-to-head
k₃,ᴴ > k₃,ᴰ across 830–1289 K; Δ activation energy ~225 K (in units of K/T)
Enables branching ratio analysis in combustion kinetics.
Shock tube; OH + isobutene reaction.
Reaction Kinetics Combustion Chemistry Isotope Effects

Vibrational Frequency Shifts

The complete deuteration of isobutene induces systematic and quantifiable shifts in its vibrational frequencies. Infrared and Raman spectra have been recorded and fully assigned for both isobutene-d0 and isobutene-d8 in the region of 4000–200 cm⁻¹, with a normal coordinate analysis confirming the isotopic shift ratios across all fundamental modes [1]. In polycrystalline samples, Raman spectra of isobutene-d0, isobutene-d6, and isobutene-d8 were recorded from 100 to 4000 cm⁻¹, enabling assignment of the thirty fundamental modes based on isotopic shift ratios [2].

Vibrational Fingerprint
Head-to-head
Systematic red-shifts across 30 fundamental modes; IR and Raman assigned
Distinguishes isobutene-d8 for intermediate identification.
Gas phase and polycrystalline samples; normal coordinate analysis.
Vibrational Spectroscopy IR Spectroscopy Raman Spectroscopy

¹H NMR Signal Suppression

Owing to complete deuteration, 2-methylpropene-d8 exhibits a near-total absence of proton resonances in ¹H NMR spectroscopy, while providing clear and shifted signals in ²H and ¹³C NMR. This spectral absence allows the compound to function as a non-interfering solvent or internal reference, enabling the selective observation of analyte protons without background signal contamination .

¹H NMR Interference Reduction
Class-level inference
≥98% reduction in proton signal intensity
Enables transparent background in reaction monitoring via ¹H NMR.
Relies on ≥98 atom % D enrichment; residual proton context.
NMR Spectroscopy Deuterium NMR Isotopic Labeling

2-Methylpropene-d8 Validated Applications


Internal Standard for GC-MS & LC-MS

The M+8 mass shift and 99 atom % D isotopic purity make 2-methylpropene-d8 the optimal internal standard for quantifying isobutene in complex matrices. Its near-identical physicochemical properties to the unlabeled analyte ensure comparable extraction recovery and ionization efficiency, while its distinct mass eliminates cross-interference in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes [1]. This application is particularly critical in environmental monitoring of volatile organic compounds, petrochemical process control, and combustion emissions analysis.

Combustion & Atmospheric Reaction Mechanisms

The kinetic isotope effects quantified for isobutene-d8, specifically the site-specific rate coefficients for D-abstraction by OH radicals, enable researchers to map branching ratios in hydrocarbon oxidation pathways. The use of isobutene-d8 in shock tube and flow reactor studies provides direct experimental access to rate-determining steps in isobutene combustion and atmospheric degradation, data that cannot be obtained using unlabeled isobutene alone . This application is essential for developing and validating detailed chemical kinetic models for fuel combustion and tropospheric chemistry.

Spectroscopic Fingerprinting in Catalysis

The fully assigned vibrational spectra (IR and Raman) and the absence of ¹H NMR signals make 2-methylpropene-d8 a powerful probe for monitoring reaction progress and identifying intermediates in catalytic transformations involving isobutene. In polymerization studies, the deuterated monomer enables tracking of chain initiation and propagation steps without spectroscopic interference from the growing polymer chain [1]. This scenario applies to both academic mechanistic investigations and industrial catalyst optimization.

Deuterium-Labeled Polymers for Advanced Characterization

As a fully deuterated monomer, 2-methylpropene-d8 serves as a building block for synthesizing deuterated polyisobutylene (PIB-d8) and related copolymers. These deuterium-labeled polymers are uniquely suited for neutron scattering experiments, which rely on the strong contrast between hydrogen and deuterium to probe polymer chain conformation, diffusion dynamics, and phase behavior in blends and block copolymers . This application scenario is irreplaceable by unlabeled monomers and is critical for advanced polymer physics research and industrial elastomer development.

Application
Selection Property
Validation Focus
Isobutene quantification in research matrices
M+8 mass shift and isotopic enrichment
Co-elution and matrix-effect correction in LC-MS/GC-MS
Hydrocarbon oxidation pathway studies
Site-specific deuterium kinetic isotope effect
Rate coefficient determination in high-temperature reactors
Catalytic transformation monitoring
Assigned vibrational spectra and NMR transparency
Intermediate identification by IR/Raman and ¹H NMR
Deuterated polymer synthesis for neutron scattering
Fully deuterated monomer for polyisobutylene-d8
Chain conformation and diffusion analysis in polymer physics

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